![molecular formula C13H19NO2 B2514509 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone CAS No. 2309553-41-9](/img/structure/B2514509.png)
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of bicyclic compounds, which are known for their unique structural and pharmacological properties.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone involves the formation of the bicyclic ring system followed by the addition of the tetrahydro-2H-pyran-4-yl group to the enone moiety.
Starting Materials
Cyclopentadiene, Methacrolein, Sodium methoxide, Methanol, Tetrahydrofuran, Acetic acid, Sodium borohydride, Tetrahydro-2H-pyran-4-ol, Triethylamine, Methanesulfonyl chloride, Sodium bicarbonate, Ethyl acetate, Wate
Reaction
1. Cyclopentadiene is reacted with methacrolein in the presence of sodium methoxide to form the bicyclic ring system., 2. The resulting product is then treated with acetic acid to form the enone moiety., 3. Sodium borohydride is added to reduce the enone to the corresponding alcohol., 4. The alcohol is then reacted with methanesulfonyl chloride in the presence of triethylamine to form the mesylate., 5. Tetrahydro-2H-pyran-4-ol is added to the mesylate in the presence of sodium bicarbonate to form the desired product., 6. The product is extracted with ethyl acetate and purified by column chromatography to obtain the final compound.
作用機序
The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone involves its binding to the nicotinic acetylcholine receptor. This receptor is a type of ion channel that is activated by the neurotransmitter acetylcholine. When (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone binds to this receptor, it can modulate its activity and reduce the reinforcing effects of drugs of abuse.
生化学的および生理学的効果
Studies have shown that (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone can have a range of biochemical and physiological effects. One of the most significant effects is its ability to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been shown to improve cognitive function and memory in animal models, which may have implications for the treatment of cognitive disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone for lab experiments is its ability to bind selectively to the nicotinic acetylcholine receptor. This selectivity makes it a valuable tool for studying the role of this receptor in addiction and other neuropsychiatric disorders. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for research on (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone. One area of research is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another area of research is the exploration of its potential therapeutic applications, particularly in the treatment of addiction and cognitive disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on the brain and behavior.
科学的研究の応用
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising areas of research is its use as a treatment for addiction. Studies have shown that this compound can bind to the nicotinic acetylcholine receptor, which plays a crucial role in addiction. By binding to this receptor, (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone can reduce the reinforcing effects of drugs of abuse and decrease drug-seeking behavior.
特性
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-13(10-6-8-16-9-7-10)14-11-2-1-3-12(14)5-4-11/h1-2,10-12H,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMGYZWPNJPGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate](/img/structure/B2514426.png)
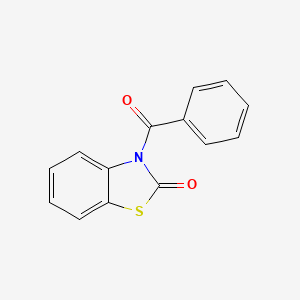
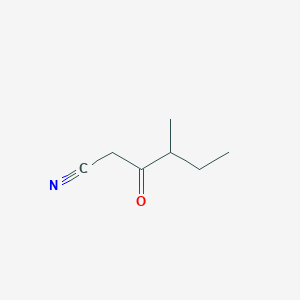
![[1-(3-BRomophenyl)piperidin-4-yl]methanol](/img/structure/B2514432.png)
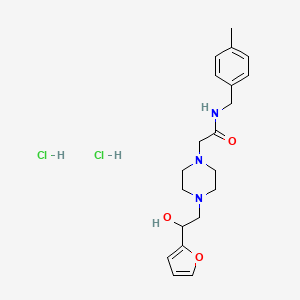
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2514435.png)
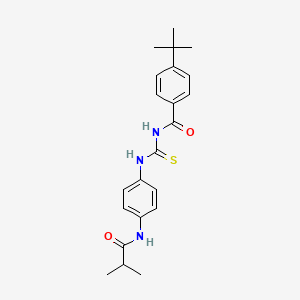
![Ethyl 2-[8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2514438.png)
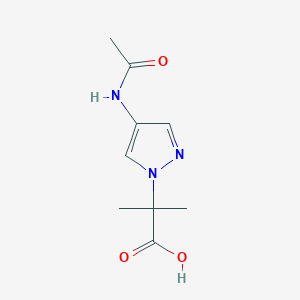
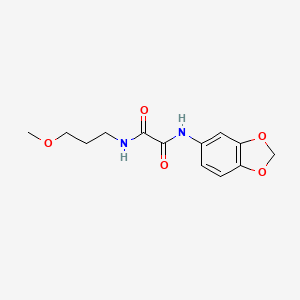
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2514442.png)
![(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid](/img/structure/B2514443.png)
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2514444.png)
![4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2514449.png)